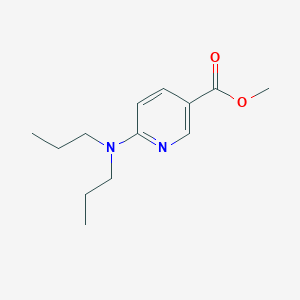
2-Methyl-6-(methylthio)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(methylthio)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a methyl group at the 2-position and a methylthio group at the 6-position of the nicotinaldehyde structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylthio)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(methylthio)pyridine with an appropriate aldehyde source under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(methylthio)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted nicotinaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(methylthio)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group may also play a role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-(methylthio)pyridine: Similar structure but lacks the aldehyde group.
6-Methylthio-2-nicotinaldehyde: Similar structure with different substitution patterns.
2-Methyl-6-(ethylthio)nicotinaldehyde: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness
2-Methyl-6-(methylthio)nicotinaldehyde is unique due to the specific positioning of the methyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H9NOS |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
2-methyl-6-methylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 |
InChI-Schlüssel |
HTXHCOWWDSXVOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)SC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)

![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)



![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)

